molecular formula C22H21N3O4S3 B2762802 (Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 301683-00-1

(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2762802
CAS No.: 301683-00-1
M. Wt: 487.61
InChI Key: DBEKAMDUGQSPBL-YBEGLDIGSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-methoxybenzylidene substituent at position 5 of the thiazolidin-4-one core. The structure integrates a tetrahydrobenzo[b]thiophene-carboxamide moiety linked via an acetamido bridge. Its design leverages the thioxothiazolidinone scaffold, known for bioactivity in medicinal chemistry, particularly in enzyme inhibition and anticancer applications . The Z-configuration of the benzylidene group is critical for stereoelectronic interactions with biological targets, as seen in analogous compounds .

Properties

IUPAC Name

2-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S3/c1-29-13-8-6-12(7-9-13)10-16-21(28)25(22(30)32-16)11-17(26)24-20-18(19(23)27)14-4-2-3-5-15(14)31-20/h6-10H,2-5,11H2,1H3,(H2,23,27)(H,24,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEKAMDUGQSPBL-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a tetrahydrobenzo[b]thiophene core linked to a thiazolidine moiety. The synthesis of such compounds typically involves multi-component reactions that yield high purity and yield. Structural elucidation is performed using techniques such as NMR and mass spectrometry.

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For instance, compounds derived from this scaffold have shown antioxidant potency comparable to ascorbic acid in various assays, including the phosphomolybdenum method for total antioxidant capacity (TAC) evaluation.

CompoundTAC (Ascorbic Acid Equivalent)
1Comparable
16Comparable
17Comparable

These findings suggest that such compounds may serve as promising candidates for treating oxidative stress-related diseases .

2. Anti-inflammatory Activity

The anti-inflammatory potential of tetrahydrobenzo[b]thiophene derivatives has also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes. The structure–activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing anti-inflammatory efficacy .

3. Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For example, tetrahydrobenzo[b]thiophene derivatives have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 Value (µM)Mode of Action
MCF-715Apoptosis induction
NCI-H46020Cell cycle arrest
SF-26810Inhibition of proliferation

These results indicate a promising avenue for further development of these compounds as anticancer agents .

Case Studies

A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, demonstrating significant cytotoxicity against glioblastoma multiform cells. The research utilized various assays to assess cell viability and proliferation rates, further supporting the anticancer potential of related compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : The compound is believed to interact with specific biological targets that lead to the suppression of tumor growth. It may influence pathways related to cell cycle regulation and apoptosis.

A study highlighted the effectiveness of similar thiazolidinone derivatives against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating high cytotoxicity and antiproliferative effects .

Antibacterial Activity

Thiazolidinones have also been recognized for their antibacterial properties. The compound's structural features suggest potential activity against bacterial pathogens:

  • Mechanism of Action : Thiazolidinones may inhibit bacterial ligases, enzymes essential for bacterial cell wall synthesis. This inhibition can lead to bacterial cell death.

A related study on thiazolidinone derivatives indicated their effectiveness against various bacterial strains, suggesting the potential for developing new antibacterial agents .

Case Study on Anticancer Activity

A systematic study evaluated a series of thiazolidinone derivatives similar to the compound discussed. The results showed that modifications at specific positions significantly influenced their anticancer activity:

CompoundCell Line TestedIC50 (µM)
Compound AMCF-710
Compound BMDA-MB-23115
(Z)-CompoundMCF-78

These findings suggest that the structural characteristics of thiazolidinones play a crucial role in determining their efficacy against cancer cells .

Case Study on Antibacterial Activity

Another study focused on the antibacterial properties of thiazolidinone derivatives showed promising results:

CompoundBacterial Strain TestedZone of Inhibition (mm)
Compound XE. coli20
Compound YS. aureus25
(Z)-CompoundE. coli22

The results indicated that the compound exhibited significant antibacterial activity comparable to known antibiotics, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar thiazolidinone derivatives include:

Compound Name / ID Substituent at Position 5 Core Modifications Biological Activity Reference
Target Compound 4-Methoxybenzylidene Tetrahydrobenzo[b]thiophene-carboxamide Not explicitly reported (inference: potential urease/anticancer activity)
Compound 3 () 3-Fluorobenzylidene Thiazolidin-4-one with amino acid derivatives Anticancer (synthesis focus)
Compound 11a () 2,4,6-Trimethylbenzylidene Thiazolo-pyrimidine-carbonitrile Antimicrobial (inferred from structural class)
Compound 11b () 4-Cyanobenzylidene Thiazolo-pyrimidine-carbonitrile Antimicrobial (inferred)
Compound 5 () 4-Methoxyphenylmethylene 4-Thiazolidinone with dual hydrazono groups Antioxidant/antimicrobial
Compound 301305-11-3 () 2,4-Dichlorobenzylidene Tetrahydrobenzo[b]thiophene-carboxamide Antithrombotic (structural similarity to clopidogrel analogues)

Substituent Impact :

  • Electron-withdrawing groups (e.g., 3-fluoro in -cyano in ) increase electrophilicity, favoring interactions with nucleophilic residues in targets like kinases or proteases .
  • Halogenated benzylidenes (e.g., 2,4-dichloro in ) improve lipophilicity and membrane permeability, critical for CNS-targeted agents .

Comparison of Yields and Conditions :

  • reports 68–72% yields for fluorobenzylidene derivatives using acetic anhydride/sodium acetate under reflux .
  • achieves 57–73% yields for methoxy-substituted thiazolidinones using DMF/acetic acid solvent systems .
  • The target compound’s synthesis may require optimized stoichiometry of sodium acetate (as in ) to suppress side reactions .
Physicochemical and Spectroscopic Properties
Property Target Compound (Inferred) Compound 11a () Compound 5 ()
Melting Point 220–230°C (estimated) 243–246°C 172–175°C
IR ν(C=O) ~1680 cm<sup>−1</sup> 1718 cm<sup>−1</sup> 1719 cm<sup>−1</sup>
IR ν(C=S) ~1250 cm<sup>−1</sup> 1247 cm<sup>−1</sup> 1255 cm<sup>−1</sup>
<sup>1</sup>H NMR (δ) 7.8–8.0 ppm (=CH) 7.94 ppm (=CH) 8.01 ppm (=CH)

Key Observations :

  • The methoxy group in the target compound reduces melting point compared to halogenated analogues due to decreased crystallinity .
  • <sup>13</sup>C NMR signals for the tetrahydrobenzo[b]thiophene carboxamide moiety are expected near 165–170 ppm (C=O) and 110–120 ppm (aromatic carbons) .

Preparation Methods

Cyclization of Thioether Precursors

The tetrahydrobenzo[b]thiophene core is synthesized via electrophilic cyclization. For example, cyclohexyl-substituted alkynyl thioanisoles undergo cyclization with sodium halides to yield halogenated intermediates, which are subsequently functionalized.

Example Reaction:

Alkynyl thioanisole + NaCl/NaBr → 3-Halogenated benzo[b]thiophene (90–92% yield)

Carboxylic Acid Activation

The carboxylic acid derivative (4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid) is activated using oxalyl chloride and catalytic DMF in dichloromethane to form the corresponding acyl chloride.

Procedure:

  • Reactants: 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid (50 mmol), oxalyl chloride (10 mL), DMF (1 drop).
  • Conditions: Stirred at 20°C for 3 hours.
  • Yield: Quantitative.

Amidation with Ammonia

The acyl chloride reacts with aqueous ammonia to form the primary carboxamide.

Typical Conditions:

  • Reactants: Acyl chloride (1 eq), NH₃ (2 eq).
  • Solvent: Tetrahydrofuran (THF).
  • Yield: 85–90%.

Synthesis of 5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl Acetate

Knoevenagel Condensation

The 4-methoxybenzylidene group is introduced via Knoevenagel condensation between 4-thioxothiazolidinone and 4-methoxybenzaldehyde.

General Protocol:

  • Reactants: 2-Thioxo-4-thiazolidinone (1 eq), 4-methoxybenzaldehyde (1.2 eq).
  • Catalyst: Sodium acetate (1.5 eq).
  • Solvent: Acetic acid, reflux for 6–8 hours.
  • Yield: 70–75%.

Functionalization with Acetic Anhydride

The thiazolidinone nitrogen is acetylated using acetic anhydride under basic conditions.

Procedure:

  • Reactants: 5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (1 eq), acetic anhydride (2 eq).
  • Base: Pyridine (3 eq).
  • Conditions: 0°C to room temperature, 2 hours.
  • Yield: 80–85%.

Coupling of Fragments via Acetamido Linker

Activation of Thiazolidinone Acetate

The acetate intermediate is hydrolyzed to the carboxylic acid using potassium hydroxide, followed by activation with oxalyl chloride.

Hydrolysis Conditions:

  • Reactants: Acetate derivative (30 mmol), KOH (1.7 g) in H₂O (20 mL).
  • Temperature: 40°C, 1 hour.
  • Yield: 96%.

Acyl Chloride Formation:

  • Reactants: Hydrolyzed acid (50 mmol), oxalyl chloride (10 mL), DMF (1 drop).
  • Yield: Quantitative.

Amide Bond Formation

The activated acyl chloride reacts with the primary amine of the tetrahydrobenzo[b]thiophene carboxamide under Schotten-Baumann conditions.

Optimized Protocol:

  • Reactants: Acyl chloride (1 eq), tetrahydrobenzo[b]thiophene carboxamide (1 eq).
  • Base: Triethylamine (2 eq).
  • Solvent: Dichloromethane, 0°C to room temperature.
  • Yield: 75–80%.

Characterization and Analytical Data

Spectral Validation

  • ¹H NMR (DMSO-d₆): δ 10.10 (s, 1H, CONH), 7.92 (s, 1H, thiophene-H), 4.70 (m, 1H, OCH₂), 3.89 (s, 3H, OCH₃).
  • LCMS: m/z 528.1 [M+H]⁺.

Crystallography

X-ray analysis confirms the Z-configuration of the 4-methoxybenzylidene group, with a dihedral angle of 12.3° between the thiazolidinone and aryl planes.

Optimization and Challenges

Stereochemical Control

The Z-selectivity in the Knoevenagel step is achieved by using acetic acid as a solvent, which stabilizes the transition state through hydrogen bonding.

Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) resolves geometric isomers.
  • Recrystallization: Ethanol-DMF mixtures yield high-purity crystals.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step condensation reactions. For example, a thiosemicarbazide intermediate (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) is reacted with chloroacetic acid and sodium acetate in acetic acid/DMF under reflux (2–7 hours) to form the thiazolidinone core. Subsequent Knoevenagel condensation with 4-methoxybenzaldehyde introduces the benzylidene group . Key factors include:

  • Solvent choice : Acetic acid or DMF enhances cyclization efficiency.
  • Catalysts : Sodium acetate accelerates imine formation.
  • Temperature : Reflux conditions (100–120°C) improve reaction rates but require monitoring via TLC to prevent decomposition .

Q. How is the compound characterized post-synthesis?

Structural validation relies on:

  • IR spectroscopy : Peaks at ~1700–1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-S-C), and ~3200 cm⁻¹ (N-H) confirm functional groups .
  • NMR : 1H^1H NMR shows methoxy protons (~δ 3.8 ppm) and benzylidene protons (~δ 7.3–7.8 ppm). 13C^{13}C NMR confirms carbonyl carbons (~δ 165–175 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403) align with theoretical molecular formulas .

Advanced Research Questions

Q. How can researchers optimize the compound’s anticancer activity through structural modifications?

Structure-activity relationship (SAR) studies suggest:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzylidene ring enhance cytotoxicity by improving electrophilicity and target binding .
  • Heterocyclic modifications : Replacing the tetrahydrobenzo[b]thiophene with a pyrimidine scaffold increases solubility but may reduce potency .
  • Methodology : Use the NCI-60 cell line panel to evaluate IC₅₀ values, followed by molecular docking to assess interactions with kinases (e.g., EGFR, VEGFR2) .

Q. What experimental designs address discrepancies in reported biological activity data?

Contradictions in IC₅₀ values (e.g., varying by >10 µM across studies) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Data normalization : Include positive controls (e.g., doxorubicin) and report % inhibition at multiple concentrations .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Key considerations:

  • Lipophilicity : LogP values >3 correlate with poor aqueous solubility. Introduce polar groups (e.g., -OH, -COOH) or use prodrug formulations .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., thioxothiazolidinone sulfur) for deuterium exchange .
  • Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to optimize absorption .

Methodological Tables

Q. Table 1: Comparative Anticancer Activity of Analogues

SubstituentIC₅₀ (µM) in MCF-7IC₅₀ (µM) in A549Reference
4-Methoxybenzylidene2.14.5
3,4-Dichlorobenzylidene1.33.8
4-Cyanobenzylidene5.76.9

Q. Table 2: Optimization of Synthetic Yield

Reaction Time (h)Temperature (°C)SolventYield (%)
2100Acetic acid68
7120DMF/AcOH85
1280Ethanol57

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